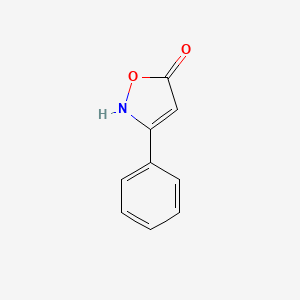

5-Isoxazolol, 3-phenyl-

Description

BenchChem offers high-quality 5-Isoxazolol, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoxazolol, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNCUHIYJBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-PHENYLMALEISOIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901168, DTXSID80945940 | |

| Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-79-3, 23253-51-2 | |

| Record name | N-PHENYLMALEISOIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylmaleisoimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyl-5-Isoxazolone: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of biological activities, making it a cornerstone in the development of novel therapeutics.[1] From established drugs like the anti-inflammatory agent valdecoxib to novel compounds with anticancer and antimicrobial properties, the isoxazole motif continues to be a fertile ground for drug discovery.[1] This guide focuses on a fundamental member of this class, 3-phenyl-5-isoxazolone, providing a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications for researchers and drug development professionals.

Chemical Identity of 3-Phenyl-5-Isoxazolone

3-Phenyl-5-isoxazolone is a heterocyclic organic compound that can exist in tautomeric forms. For clarity and consistency, this guide will primarily focus on the isoxazolone tautomer, which is the most commonly referenced form in chemical literature and databases.

| Identifier | Value | Source |

| CAS Number | 1076-59-1 | [2] |

| IUPAC Name | 3-phenyl-4H-1,2-oxazol-5-one | [3] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Canonical SMILES | C1C(=NOC1=O)C2=CC=CC=C2 | [3] |

| InChI Key | IHKNLPPRTQQACK-UHFFFAOYSA-N | [3] |

| Appearance | Light beige to pink crystalline solid | [4] |

| Melting Point | 151-154 °C | [5] |

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-phenyl-5-isoxazolone is most effectively achieved through the condensation reaction of a β-ketoester with hydroxylamine. This method is reliable and provides a good yield of the target compound.

Rationale for Synthetic Approach

The chosen synthetic route, the reaction of ethyl benzoylacetoacetate with hydroxylamine hydrochloride, is a classic and well-established method for the formation of the isoxazolone ring. The mechanism involves the initial formation of an oxime from the ketone functionality of the β-ketoester, followed by an intramolecular cyclization with the ester group to form the stable five-membered heterocyclic ring. Acetic acid serves as a suitable solvent and proton source to facilitate the reaction.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Synthesis of 3-Phenyl-5-isoxazolone.

Materials:

-

Ethyl benzoylacetoacetate

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Ethyl alcohol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 154 g (0.8 mol) of ethyl benzoylacetoacetate in 1 L of glacial acetic acid.

-

To the stirred solution, add 55.7 g (0.8 mol) of hydroxylamine hydrochloride.

-

Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 5 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the resulting residue, add ethyl alcohol to induce the precipitation of the product.

-

Collect the colorless crystals by filtration.

-

Wash the collected crystals with cold ethyl alcohol to remove any remaining impurities.

-

Dry the purified 3-phenyl-5-isoxazolone crystals.

Characterization Workflow

A self-validating characterization process is essential to confirm the identity and purity of the synthesized 3-phenyl-5-isoxazolone. This involves a combination of spectroscopic and physical methods.

Caption: Characterization workflow for 3-phenyl-5-isoxazolone.

-

Melting Point Analysis: A sharp melting point range of 151-154°C indicates a high degree of purity.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O group (around 1700-1750 cm⁻¹), the C=N bond (around 1600-1650 cm⁻¹), and the aromatic C-H bonds of the phenyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the protons of the phenyl group (typically in the range of 7.0-8.0 ppm) and the methylene protons of the isoxazolone ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the isoxazolone ring, and the carbons of the phenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 3-phenyl-5-isoxazolone (161.16 g/mol ).

Biological Activity and Therapeutic Potential: An Emerging Landscape

While direct and extensive biological studies on 3-phenyl-5-isoxazolone are limited, the broader isoxazole class exhibits a remarkable range of pharmacological activities. This suggests that 3-phenyl-5-isoxazolone could serve as a valuable starting point or scaffold for the development of new therapeutic agents.

Inferred Potential Based on Analog Studies

-

Antineoplastic Activity: A study on novel 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives demonstrated in vitro antineoplastic activity against human lymphoma and leukemia cell lines.[6] This suggests that the 3-phenyl-isoxazole moiety can be incorporated into larger molecules to impart anticancer properties.

-

Anti-inflammatory Effects: A closely related analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated macrophages.[7] It also inhibited the production of COX-2 and the nuclear translocation of NF-κB, key players in the inflammatory cascade.[7]

-

Enzyme Inhibition: Phenylisoxazole-based compounds have been designed and synthesized as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[8] One derivative showed potent anti-proliferative activity on prostate cancer cells with no significant toxicity to normal cells.[8]

-

Chitin Synthesis Inhibition: Derivatives of 3-phenyl-isoxazol-5-ol have been investigated as potent inhibitors of chitin synthesis in insects, highlighting their potential as insecticides.[9]

These examples underscore the therapeutic promise of the 3-phenyl-isoxazole scaffold and provide a strong rationale for further investigation into the specific biological activities of 3-phenyl-5-isoxazolone.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-phenyl-5-isoxazolone is classified as:

-

Skin Irritant (Category 2): Causes skin irritation.[3]

-

Eye Irritant (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Storage and Disposal

-

Storage: Store 3-phenyl-5-isoxazolone in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion and Future Directions

3-Phenyl-5-isoxazolone is a foundational heterocyclic compound with a straightforward synthesis and well-defined chemical properties. While its own biological profile is yet to be fully elucidated, the extensive and diverse activities of its analogs highlight its significant potential as a scaffold for drug discovery. Future research should focus on screening 3-phenyl-5-isoxazolone against a variety of biological targets to uncover its intrinsic pharmacological activities. Furthermore, its versatile structure provides an excellent starting point for the design and synthesis of new libraries of isoxazole derivatives with enhanced potency and selectivity for a range of therapeutic applications, from oncology to inflammatory diseases.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. scbt.com [scbt.com]

- 3. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic C-H-N-O Analysis of 3-Phenyl-5-isoxazolol: A Technical Guide

Introduction

3-Phenyl-5-isoxazolol (and its tautomer, 3-phenyl-5-isoxazolone) is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development due to the versatile bioactivity of the isoxazole scaffold. Precise structural elucidation and characterization are paramount for understanding its chemical behavior and potential as a pharmacological agent. This technical guide provides an in-depth analysis of the spectroscopic data of 3-phenyl-5-isoxazolol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by established principles and comparative analysis with related structures, to offer a comprehensive understanding for researchers, scientists, and professionals in drug development.

Tautomerism: A Key Consideration

It is crucial to recognize that 3-phenyl-5-isoxazolol exists in a tautomeric equilibrium with 3-phenyl-5-isoxazolone. This equilibrium can be influenced by the solvent and the physical state of the compound. The presence of both tautomers can be reflected in the spectroscopic data, and this guide will address the signatures of each form where applicable.

Caption: Tautomeric equilibrium between 3-phenyl-5-isoxazolol and 3-phenyl-5-isoxazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for 3-phenyl-5-isoxazolone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Experimental Protocol: A sample of 3-phenyl-5-isoxazolone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40-7.60 | Multiplet | 3H | m,p-H of Phenyl ring |

| ~7.75-7.85 | Multiplet | 2H | o-H of Phenyl ring |

| ~3.80 | Singlet | 2H | CH₂ (methylene protons of isoxazolone ring) |

Interpretation and Causality:

-

Aromatic Protons (δ 7.40-7.85): The signals in the aromatic region are characteristic of a monosubstituted benzene ring. The protons ortho to the isoxazole ring are typically deshielded due to the electron-withdrawing nature of the ring and resonate at a higher chemical shift compared to the meta and para protons. The multiplet nature of these signals arises from spin-spin coupling between the aromatic protons.

-

Methylene Protons (δ ~3.80): The singlet at approximately 3.80 ppm is assigned to the methylene protons (CH₂) of the isoxazolone ring in the keto form.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent carbonyl group and the C=N bond. In the enol form, this signal would be absent and a signal for the C4-H proton would appear, likely as a singlet at a different chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (C5 of isoxazolone ring) |

| ~155-160 | C=N (C3 of isoxazolone ring) |

| ~130-132 | ipso-C of Phenyl ring |

| ~129-130 | o,m-C of Phenyl ring |

| ~126-128 | p-C of Phenyl ring |

| ~35-40 | CH₂ (C4 of isoxazolone ring) |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~170-175): The signal in this downfield region is characteristic of a carbonyl carbon, confirming the presence of the keto tautomer.[1]

-

Iminyl Carbon (δ ~155-160): This signal corresponds to the C3 carbon of the isoxazole ring, which is part of the C=N double bond.

-

Aromatic Carbons (δ ~126-132): The signals in this range are assigned to the carbons of the phenyl ring. The exact chemical shifts can be influenced by the substitution pattern.

-

Methylene Carbon (δ ~35-40): This upfield signal is attributed to the methylene carbon (C4) of the isoxazolone ring, consistent with an sp³-hybridized carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1750-1720 | Strong | C=O stretch (carbonyl of isoxazolone ring) |

| ~1610-1580 | Medium-Strong | C=N stretch (isoxazole ring) |

| ~1500-1400 | Medium | C=C stretch (aromatic ring) |

| ~1400-1300 | Medium | N-O stretch |

Interpretation and Causality:

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The absorptions in this region are characteristic of the C-H stretching vibrations of the phenyl group.

-

Carbonyl Stretch (~1750-1720 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group (C=O) in the isoxazolone tautomer. The exact position can be influenced by ring strain and conjugation.

-

C=N Stretch (~1610-1580 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.[2]

-

Aromatic C=C Stretch (~1500-1400 cm⁻¹): These bands arise from the skeletal vibrations of the benzene ring.

-

N-O Stretch (~1400-1300 cm⁻¹): The stretching vibration of the N-O bond in the isoxazole ring typically appears in this region.[2]

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular ion) |

| 133 | Medium | [M - CO]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 103 | High | [C₆H₅CN]⁺ (Benzonitrile radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 161): The peak at m/z 161 corresponds to the molecular weight of 3-phenyl-5-isoxazolone (C₉H₇NO₂), confirming its elemental composition.[3]

-

Loss of Carbon Monoxide ([M - CO]⁺, m/z 133): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule, leading to the formation of an ion at m/z 133.

-

Benzoyl Cation ([C₆H₅CO]⁺, m/z 105): This intense peak is a characteristic fragment for compounds containing a benzoyl moiety and is formed by cleavage of the isoxazole ring.

-

Benzonitrile Radical Cation ([C₆H₅CN]⁺, m/z 103): Another significant fragmentation pathway involves rearrangement and cleavage to form the stable benzonitrile radical cation.[3]

-

Phenyl Cation ([C₆H₅]⁺, m/z 77): The peak at m/z 77 is a very common fragment in the mass spectra of aromatic compounds, corresponding to the phenyl cation.

Caption: A simplified proposed fragmentation pathway for 3-phenyl-5-isoxazolone in mass spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of 3-phenyl-5-isoxazolol. The presence of the keto tautomer, 3-phenyl-5-isoxazolone, is strongly supported by the carbonyl signal in both ¹³C NMR and IR spectra, as well as the characteristic fragmentation patterns in mass spectrometry. This guide has detailed the key spectral features and their interpretation, offering a foundational understanding for researchers working with this important heterocyclic compound. The provided methodologies and data interpretations serve as a reliable reference for quality control, structural confirmation, and further investigation into the chemical and biological properties of 3-phenyl-5-isoxazolol.

References

Tautomerism of 3-phenyl-5-isoxazolol

An In-Depth Technical Guide to the Tautomerism of 3-Phenyl-5-Isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-5-isoxazolol, a heterocyclic compound, stands as a molecule of significant interest in medicinal chemistry, largely due to its structural relationship with pharmacologically active pyrazolones. A critical, yet often complex, aspect of its chemical nature is its prototropic tautomerism. This phenomenon dictates that the molecule can exist as a dynamic equilibrium of structural isomers, which differ in the location of a proton and a double bond. The predominant tautomeric form can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capability. Consequently, this has direct implications for its pharmacokinetic profile and pharmacodynamic interactions. This technical guide provides a comprehensive exploration of the tautomeric landscape of 3-phenyl-5-isoxazolol, detailing the principal tautomers, the energetic factors governing their relative stability, and the key environmental influences that shift the equilibrium. We present an in-depth analysis of the state-of-the-art experimental and computational methodologies employed to characterize and quantify these tautomeric forms, complete with actionable protocols. Finally, the guide synthesizes this fundamental chemical knowledge into a practical perspective for drug development, discussing the critical impact of tautomerism on receptor binding, ADME properties, and the rational design of isoxazolol-based therapeutic agents.

The Tautomeric Landscape of 3-Phenyl-5-Isoxazolol

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] This process typically involves the migration of a proton. For 3-phenyl-5-isoxazolol, three primary prototropic tautomers are of principal consideration: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine). The equilibrium between these forms is a delicate balance of thermodynamic stabilities, influenced by both intramolecular and extrinsic factors.

-

4H-form (CH-Keto): Often referred to as the keto form, this tautomer features a methylene group (CH₂) at the C4 position of the isoxazolone ring.

-

OH-form (Enol): This tautomer is characterized by a hydroxyl group at the C5 position, resulting in an aromatic isoxazole ring. This is the form often depicted by its common name, 3-phenyl-5-isoxazolol.

-

NH-form: In this form, the proton resides on the ring nitrogen atom, creating an imine-like structure.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of these tautomers.[3][4] These computational analyses consistently indicate that the CH-keto form represents the global energy minimum , making it the most stable and, typically, the most abundant tautomer in the gas phase and in various solvents.[3][5]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 3-Phenylisoxazol-5-ol

This guide provides a comprehensive technical overview of the 3-phenylisoxazol-5-ol scaffold and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the multifaceted biological activities of this privileged heterocyclic motif, exploring its therapeutic potential across various disease areas. The narrative emphasizes the causality behind experimental designs and the validation of protocols, grounding all claims in authoritative scientific literature.

Section 1: The 3-Phenylisoxazol-5-ol Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its journey began in the late 19th century, with Ludwig Claisen's pioneering work in 1888 laying the foundation for understanding its aromatic character.[2] This scaffold is not merely a synthetic curiosity; it is a key pharmacophore present in numerous biologically active compounds and commercially successful drugs, including the antibiotic oxacillin and the anti-inflammatory drug valdecoxib.[2]

The 3-phenylisoxazol-5-ol variant and its derivatives have attracted significant research interest due to their synthetic tractability and the diverse biological activities they exhibit. The stability of the isoxazole ring allows for extensive derivatization, creating large libraries of compounds for biological screening.[2][3] At the same time, the inherent weakness of the nitrogen-oxygen bond allows for facile ring-cleavage under specific conditions, making it a versatile synthetic intermediate.[1][3] This unique combination of stability and reactivity makes the 3-phenylisoxazol-5-ol core a privileged structure for the development of novel therapeutic agents.

Section 2: Multifaceted Biological Profile: A Deep Dive into Therapeutic Applications

Derivatives of the 3-phenylisoxazol-5-ol scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibiting properties.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Isoxazole derivatives have emerged as a promising class of compounds in this domain.[4][5]

Mechanism of Action: The anticancer effects of phenylisoxazole derivatives are mediated through several mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is linked to the development of cancers like prostate cancer. A series of 3-phenylisoxazole derivatives have been designed and synthesized as potent HDAC1 inhibitors.[6][7][8] Molecular docking studies suggest these compounds fit well within the active pocket of HDAC1.[7][8] The representative compound 17 from one study showed a strong inhibitory effect on HDAC1 and potent anti-proliferative activity against prostate cancer PC3 cells, with no significant toxicity against normal prostate cells.[7][8]

-

Induction of Apoptosis: Structurally related isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] While direct evidence for 3-phenylisoxazol-5-ol is emerging, related compounds induce both early and late apoptosis in leukemia cells, suggesting the involvement of the caspase cascade.[2]

-

DNA Intercalation: Some isoxazole derivatives can insert themselves between DNA base pairs, particularly in AT-rich regions of the minor groove.[2] This interaction can disrupt DNA replication and transcription, ultimately leading to cancer cell death.[2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of representative 3-phenylisoxazole derivatives against prostate cancer cells highlights their potential.

| Compound ID | Target Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity to Normal Cells | Reference |

| 10 | PC3 (Prostate Cancer) | 9.18 | WPMY-1 | No evident toxicity | [7][8] |

| 17 | PC3 (Prostate Cancer) | 5.82 | WPMY-1 | No evident toxicity | [7][8] |

Logical Pathway: HDAC Inhibition

The following diagram illustrates the proposed mechanism of action for 3-phenylisoxazole-based HDAC inhibitors.

Caption: Mechanism of 3-phenylisoxazole derivatives as HDAC1 inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have shown potent anti-inflammatory properties in various preclinical models.[9][10][11]

Mechanism of Action:

-

Suppression of Pro-inflammatory Cytokines: A study on new isoxazole derivatives found they could suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-induced whole blood cell cultures.[9]

-

Inhibition of Inflammatory Edema: In vivo models, such as the carrageenan-induced footpad edema model in mice, are standard for evaluating anti-inflammatory drugs. The isoxazole derivative MZO-2 demonstrated a potent inhibitory effect on this type of inflammation.[9] Several other synthesized isoxazoles also showed significant activity in this model compared to the standard drug Diclofenac sodium.[10][11]

-

Inhibition of Caspase Expression: The compound MZO-2 was also found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a mechanism that could ameliorate inflammatory processes.[9]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This assay is a gold standard for screening acute anti-inflammatory activity.

Caption: Workflow for evaluating anti-inflammatory activity in vivo.

Antimicrobial Spectrum

The rise of multidrug-resistant microorganisms necessitates the discovery of new antimicrobial agents.[12] The isoxazole scaffold is a promising starting point for developing such compounds, exhibiting a broad range of activities.[3][13][14]

Observed Activities:

-

Antibacterial: Isoxazole derivatives have been tested against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][12] Some derivatives show selective activity, primarily against Gram-positive strains.[12]

-

Antifungal: Antifungal properties have also been observed, with activity against pathogenic fungi like Candida albicans.[3][12]

-

Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substituents attached to the isoxazole ring. For instance, the introduction of a thiophene moiety has been shown to increase antimicrobial activity.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Isoxazole Derivative 14f | C. albicans | Not specified, but "significant activity" | [13] |

| Isoxazole Derivative 15e, 15f | C. albicans | Not specified, but "significant activity" | [13] |

| Isoxazole Derivative PUB9 | S. aureus | >1000x lower than other derivatives | [3] |

| Benzoxazole Derivatives | B. subtilis (Gram-positive) | Varies, some active | [12] |

| Benzoxazole Derivatives | C. albicans | Varies, almost half are active | [12] |

Enzyme Inhibition

Beyond broad cellular effects, 3-phenylisoxazol-5-ol derivatives have been engineered as specific inhibitors of key metabolic enzymes.

Chitin Synthesis Inhibition: Chitin is a crucial structural component in insects and fungi but is absent in vertebrates, making its synthesis pathway an attractive target for selective pesticides and antifungals. A detailed structure-activity relationship (SAR) study was conducted on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives.[15] The study revealed that small halogen (F, Cl) and small, linear alkyl groups (CH₃, C₂H₅) at the para-position of the phenyl ring resulted in the most potent inhibition of chitin synthesis.[15] Conversely, bulky groups like tertiary-butyl or strong electron-withdrawing groups like nitro (NO₂) led to a significant loss of activity, suggesting steric and electronic constraints within the enzyme's active site.[15]

Quantitative Data: SAR of Chitin Synthesis Inhibitors

| Compound ID | Substituent (R) at para-position | IC50 (µM) |

| 1 | H | 0.13 |

| 2 | F | 0.08 |

| 3 | Cl | 0.07 |

| 4 | Br | 0.09 |

| 6 | CH₃ | 0.06 |

| 7 | C₂H₅ | 0.07 |

| 11 | t-C₄H₉ | >10 |

| 12 | OCH₃ | 0.22 |

| 14 | NO₂ | >10 |

| 15 | CF₃ | >10 |

| (Data extracted from a study on Chilo suppressalis)[15] |

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity leads to hyperuricemia and gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and found to be potent inhibitors of xanthine oxidase, with activity in the micromolar to submicromolar range.[16] A molecular modeling study provided insights into the binding mode, paving the way for the structure-guided design of new non-purine inhibitors for gout treatment.[16]

Section 3: From Bench to Clinic: Methodological Considerations

The translation of these findings requires robust and reproducible experimental protocols. This section details methodologies for the synthesis and biological evaluation of 3-phenylisoxazol-5-ol derivatives.

General Synthesis Protocol for Isoxazoles

The synthesis of isoxazoles often proceeds via the cyclization of chalcones, which are α,β-unsaturated ketones.[10]

Step-by-Step Methodology:

-

Chalcone Synthesis: Equimolar amounts of an appropriate substituted aromatic acetophenone and a substituted aromatic benzaldehyde are dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added slowly, and the mixture is stirred for 12 hours. The formation of the chalcone product is typically indicated by the mixture becoming cloudy.[10]

-

Cyclization to Isoxazole: The unstable chalcone intermediate is not isolated. Hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) are added to the reaction mixture in 25 mL of ethanol.[10]

-

The mixture is refluxed for 6 hours.

-

The solvent is removed under reduced pressure.

-

The concentrated mixture is poured into ice water to precipitate the crude isoxazole product.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like acetone to yield the purified 3,5-disubstituted isoxazole.[10]

Key In Vitro Biological Assays

Protocol 1: In Vitro Chitin Synthesis Inhibition Assay [15] Causality: This assay directly measures the biochemical effect of the compounds on the target pathway in a relevant biological system (insect integument), providing a clear measure of potency (IC50).

-

Tissue Preparation: Isolate the integument (skin) from the rice stem borer, Chilo suppressalis.

-

Incubation: Culture the isolated integuments in a medium containing a radiolabeled chitin precursor (e.g., ¹⁴C-N-acetylglucosamine). Add the test compounds (3-phenylisoxazol-5-ol analogs) at various concentrations.

-

Termination and Washing: After incubation, stop the reaction by adding 2% KOH. Wash the integuments sequentially with 6% trichloroacetic acid (TCA) and water to remove any unincorporated radioactivity.

-

Quantification: Determine the amount of radiolabeled chitin incorporated into the integument using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits chitin synthesis by 50%).[15]

Protocol 2: MTT Anti-proliferative Assay [7] Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cells by measuring metabolic activity, which correlates with cell viability. Comparing results against a normal cell line provides an initial measure of selectivity and potential therapeutic index.

-

Cell Seeding: Seed cancer cells (e.g., PC3) and normal cells (e.g., WPMY-1) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-phenylisoxazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Section 4: Future Horizons and Concluding Remarks

The 3-phenylisoxazol-5-ol scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The extensive body of research highlights their potential to be developed into novel therapeutics for cancer, inflammatory disorders, and infectious diseases.

The structure-activity relationship studies, particularly for chitin synthesis and HDAC inhibition, provide a clear roadmap for future optimization. The next steps in research should focus on:

-

Lead Optimization: Fine-tuning the substituents on the phenyl and isoxazole rings to enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.

-

Toxicity Studies: Conducting comprehensive in vivo toxicity studies to establish the safety profile of the most promising candidates.[7]

-

Mechanism Elucidation: Further investigating the precise molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scientifictemper.com [scientifictemper.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 3-Phenyl-5-Isoxazolol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the derivatives of 3-phenyl-5-isoxazolol, a core heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for derivatization, the rationale behind experimental choices, and the diverse pharmacological activities exhibited by these compounds, with a focus on their applications in drug discovery and development.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in pharmaceutical sciences.[1][2][3] Its unique electronic and structural characteristics, including its aromatic nature and the labile N-O bond, make it a versatile template for designing novel therapeutic agents.[2] The incorporation of the isoxazole moiety can enhance physicochemical properties and lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4][5]

Derivatives of 3-phenyl-5-isoxazolol (Molecular Formula: C₉H₇NO₂) form a particularly important class of isoxazoles.[6] The presence of the phenyl group at the 3-position offers a key site for modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will explore the synthesis of these derivatives and their burgeoning potential in targeting various disease pathologies.

Synthetic Pathways to 3-Phenyl-5-Isoxazolol Derivatives

The synthesis of isoxazole derivatives is a well-established field, with several robust methods available.[3] A primary and highly effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For creating 3-phenyl-5-substituted isoxazoles, the key intermediate is benzonitrile oxide, generated in situ from benzaldoxime.

Another prevalent method involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[7] This approach is particularly valuable as chalcones themselves are readily synthesized via Claisen-Schmidt condensation, offering a straightforward route to a diverse library of isoxazole derivatives.[3]

General Workflow for Chalcone-Based Isoxazole Synthesis

The conversion of chalcones to isoxazolines and subsequently to isoxazoles is a cornerstone of isoxazole chemistry. The workflow is logical and allows for considerable variation in the final product based on the initial reactants.

Caption: General workflow for synthesizing 3,5-disubstituted isoxazoles from chalcones.

Key Derivatives and Their Biological Activities

The strategic modification of the 3-phenyl-5-isoxazolol core has yielded derivatives with significant therapeutic potential. Substitutions on the phenyl ring at the 3-position and various functional groups at the 5-position drastically influence the biological activity.

Anticancer Agents

Isoxazole derivatives have emerged as potent anticancer agents, targeting various cancer cell lines.[2][8]

-

Colon Cancer: A study investigating N-phenyl-5-carboxamidyl isoxazoles identified N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) as a highly active agent against colon 38 and CT-26 mouse colon tumor cells, with an IC₅₀ of 2.5 µg/mL for both.[9] Mechanistic studies revealed that this compound significantly down-regulates the phosphorylation of STAT3, a key protein in cancer cell signaling, suggesting its therapeutic action involves the inhibition of the JAK3/STAT3 pathway.[9] The cell death induced by this derivative was found to be mediated through necrosis rather than apoptosis.[9]

-

Breast Cancer: In a study on 3,5-disubstituted isoxazoles tested against the MDA-MB 231 breast cancer cell line, a derivative with a biphenyl group at the 3-position and an o,p-dichlorophenyl group at the 5-position (compound 1d) showed a notable GI₅₀ value of 46.3 µg/mL.[10] The presence of electron-withdrawing groups appeared to contribute to its activity.[10]

-

Liver and Breast Cancer: A series of novel isoxazole-piperazine hybrids demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.[11] Specifically, compounds with an allyloxy-phenyl substitution at the 5-position showed IC₅₀ values in the low micromolar range (0.3–3.7 µM).[11] Further investigation showed these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest through the activation of the p53 protein.[11]

Table 1: Anticancer Activity of Selected 3-Phenyl-5-Isoxazolol Derivatives

| Compound Structure/Name | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38, CT-26 | IC₅₀ | 2.5 µg/mL | [9] |

| 3-biphenyl-5-(2,4-dichlorophenyl) isoxazole | MDA-MB 231 | GI₅₀ | 46.3 µg/mL | [10] |

| 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7, Mahlavu, MCF-7 | IC₅₀ | 0.3 - 3.7 µM | [11] |

Antioxidant and Enzyme Inhibitory Activities

Many isoxazole derivatives have been reported to possess significant antioxidant properties.[4] One study synthesized a series of novel isoxazole compounds and evaluated their antioxidant capacity using CUPRAC and DPPH methods.[4] Additionally, isoxazole-based chalcones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting their potential application in cosmetics and for treating hyperpigmentation disorders.[4]

Experimental Protocols: A Self-Validating System

The trustworthiness of synthetic chemistry lies in reproducible, well-described protocols. Below are detailed methodologies for the synthesis and characterization of key 3-phenyl-5-isoxazolol derivatives, designed to be self-validating through clear steps and expected outcomes.

Protocol: Synthesis of 5-Methyl-3-phenyl-N-(substituted phenyl)isoxazole-4-carboxamide (2a-f)

This protocol describes the synthesis of a series of carboxamide derivatives, which have shown promise as anticancer agents.[12] The core principle is the coupling of a carboxylic acid-functionalized isoxazole with various aniline derivatives.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: Dissolve 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in 20 mL of dichloromethane (DCM).[12]

-

Addition of Coupling Agents: To the solution, add dimethylaminopyridine (DMAP; 0.6 mmol) and N'-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC; 3.3 mmol).[12] The choice of EDC/DMAP is critical; EDC is a zero-length crosslinker that activates the carboxyl group, while DMAP acts as a catalyst to facilitate the formation of the reactive intermediate.

-

Reaction Incubation: Stir the mixture under an argon inert atmosphere at room temperature for 30 minutes. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Addition of Aniline: Add the respective substituted aniline derivative (3.2 mmol) to the reaction mixture.[12]

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). This allows for real-time assessment of reactant consumption and product formation, ensuring the reaction goes to completion.

-

Purification: Upon completion, purify the product using column chromatography. The specific solvent system (e.g., n-hexane:ethyl acetate or DCM:ethyl acetate) will depend on the polarity of the synthesized derivative.[12]

Characterization: The final products should be characterized to confirm their structure and purity.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight. For example, for 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (2b), the expected [M+H]⁺ is 347.0995.[12]

-

Infrared Spectroscopy (FTIR): To identify key functional groups. A characteristic peak for the amide carbonyl (C=O) stretch should be observed around 1650-1680 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (¹H NMR): To confirm the proton environment of the molecule. For example, the amide proton (NH) typically appears as a singlet at δ 10.5-10.8 ppm in DMSO-d₆.[12]

Protocol: Synthesis of 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives

This protocol details a multi-step synthesis to create a fused-ring system combining isoxazole and oxazole rings.[13][14][15]

Caption: Synthetic workflow for fused oxazolo-isoxazole derivatives.

Step-by-Step Methodology:

-

Synthesis of N-acetyl glycine: React glycine with acetic anhydride to convert the amino group into an amide.[13][14][15] This protects the amine and provides the necessary precursor structure.

-

Synthesis of Oxazolone Intermediate: React the N-acetyl glycine with a substituted benzaldehyde in the presence of sodium sulphate and acetic anhydride to synthesize 5-(4-benzylidene-2-methyloxazole-5-one) derivatives.[13][14][15] This is a variation of the Erlenmeyer-Plöchl azlactone synthesis.

-

Formation of the Fused Isoxazole Ring: Convert the oxazolone intermediates into the final 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives by reacting them with hydroxylamine hydrochloride.[13][14][15] This step involves the formation of the isoxazole ring via cyclization.

Characterization:

-

Synthesized compounds are typically identified by infrared spectroscopy, ¹H NMR spectroscopy, and melting point analysis.[13][14][15]

-

Computational analysis using Density Functional Theory (DFT) can also be employed to calculate electronic properties like HOMO-LUMO energy gaps, which correlate with the compound's stability and reactivity.[13][14][15]

Conclusion and Future Directions

The derivatives of 3-phenyl-5-isoxazolol represent a rich and promising area of research for drug development professionals. The synthetic versatility of the isoxazole core allows for the creation of large, diverse chemical libraries. As demonstrated, these derivatives exhibit potent and varied biological activities, particularly in oncology. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Advanced techniques, such as ultrasound-assisted synthesis, can offer greener and more efficient routes to these valuable molecules.[16] The continued exploration of this chemical space is poised to deliver the next generation of targeted therapeutics.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. espublisher.com [espublisher.com]

- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journalajocs.com [journalajocs.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 3-Phenyl-5-Isoxazolol: A Technical Guide for Drug Discovery

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide focuses on the potential therapeutic applications of a specific, yet under-explored, member of this family: 3-phenyl-5-isoxazolol. While direct extensive research on this exact molecule is emerging, a wealth of data from structurally related isoxazole analogues provides a strong rationale for investigating its potential to modulate key pathological pathways. This document synthesizes current knowledge, proposing primary therapeutic targets and providing detailed experimental frameworks for their validation. We will delve into the potential of 3-phenyl-5-isoxazolol in the realms of neuroscience, oncology, and inflammatory diseases, offering researchers, scientists, and drug development professionals a comprehensive roadmap for future investigations.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological macromolecules.[1] Consequently, the isoxazole ring is a cornerstone in the design of numerous clinically approved drugs and investigational agents. The versatility of the isoxazole core allows for substitutions at multiple positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will focus on the therapeutic potential of 3-phenyl-5-isoxazolol, a compound poised for exploration based on the established activities of its chemical cousins.

Neuromodulatory Potential: Targeting Excitatory and Inhibitory Neurotransmission

The delicate balance between excitatory and inhibitory signaling in the central nervous system (CNS) is fundamental to proper brain function. Its disruption is implicated in a host of neurological and psychiatric disorders. Isoxazole derivatives have been prominently featured as modulators of key neurotransmitter receptors, namely the γ-aminobutyric acid (GABA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

GABAA Receptors: A Target for Anxiolytic and Anticonvulsant Activity

GABA is the primary inhibitory neurotransmitter in the CNS, and its effects are largely mediated by the ionotropic GABAA receptors. These ligand-gated chloride channels are established targets for a wide range of therapeutics, including benzodiazepines and barbiturates.

Several studies have demonstrated that 3-isoxazolol derivatives can act as competitive antagonists at the GABAA receptor.[2][3] These compounds are thought to mimic the carboxylic acid function of GABA, allowing them to bind to the GABA binding site on the receptor complex without inducing the conformational change that opens the chloride channel.[4] By blocking the action of GABA, these antagonists can induce excitatory effects. While antagonism itself can be pro-convulsant, the 3-isoxazolol scaffold provides a template for developing partial agonists or allosteric modulators with therapeutic potential for conditions characterized by excessive neuronal inhibition. Conversely, some isoxazolol analogues have been investigated for their agonist activity, highlighting the scaffold's tunability.[5]

To assess the interaction of 3-phenyl-5-isoxazolol with GABAA receptors, a multi-tiered experimental approach is recommended.

Diagram 1: Experimental Workflow for GABAA Receptor Target Validation

Caption: A stepwise approach to characterizing the interaction of 3-phenyl-5-isoxazolol with GABAA receptors.

Protocol 1: Radioligand Binding Assay for GABAA Receptors

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a specific radioligand for the GABAA receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of 3-phenyl-5-isoxazolol.[6][7]

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of 3-phenyl-5-isoxazolol and subsequently calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

AMPA Receptors: A Target for Neuroprotection and Cognitive Enhancement

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the CNS.[8] Their overactivation is implicated in excitotoxic neuronal death associated with stroke and neurodegenerative diseases, making AMPA receptor antagonists potential neuroprotective agents.[9][10]

Structurally related isoxazole-containing compounds have been identified as antagonists of AMPA receptors.[11] These molecules likely compete with glutamate for binding to the ligand-binding domain of the AMPA receptor subunits, thereby preventing channel opening and subsequent cation influx.[12] The specific subunit composition of the tetrameric AMPA receptor can influence the potency and selectivity of antagonists, offering an avenue for developing subtype-selective modulators.

Diagram 2: Workflow for Assessing AMPA Receptor Antagonism

Caption: A workflow for the functional and neuroprotective evaluation of 3-phenyl-5-isoxazolol as an AMPA receptor antagonist.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptors

-

Cell Culture: Use primary cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with cDNAs encoding specific AMPA receptor subunits (e.g., GluA1/GluA2).[13]

-

Recording: Obtain whole-cell voltage-clamp recordings from the cells. Hold the membrane potential at -60 mV.

-

Drug Application: Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

-

Antagonist Co-application: Co-apply the agonist with varying concentrations of 3-phenyl-5-isoxazolol and measure the reduction in the agonist-evoked current.

-

Data Analysis: Construct a concentration-response curve to determine the IC50 value of 3-phenyl-5-isoxazolol.

Anticancer Potential: Targeting Aberrant Signaling Pathways

The isoxazole moiety is present in several compounds with demonstrated anticancer activity.[14][15][16] These agents often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as the STAT3 pathway.

STAT3: A Hub for Tumor Proliferation and Survival

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[17] Activated (phosphorylated) STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.[18]

Certain N-phenyl-5-carboxamidyl isoxazoles have been shown to inhibit the phosphorylation of STAT3.[9] While the precise mechanism of action for 3-phenyl-5-isoxazolol is yet to be determined, it may directly or indirectly inhibit the upstream kinases (e.g., JAKs) responsible for STAT3 activation or interfere with STAT3 dimerization.[17]

Diagram 3: Workflow for Validating STAT3 as a Target

Caption: An experimental pipeline to assess the potential of 3-phenyl-5-isoxazolol as a STAT3 inhibitor for cancer therapy.

Protocol 3: Western Blot for Phosphorylated STAT3

-

Cell Culture and Treatment: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) and treat with varying concentrations of 3-phenyl-5-isoxazolol for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.[2][19][20]

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Anti-inflammatory Potential: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. The isoxazole scaffold has been incorporated into compounds with potent anti-inflammatory properties.[21][22][23][24]

NF-κB and MAPK Pathways: Central Regulators of Inflammation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of the inflammatory response.[21] They regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of enzymes like COX-2.

Derivatives of 4,5-dihydroisoxazole have been shown to decrease the production of TNF-α and IL-6, inhibit COX-2 expression, and prevent the nuclear translocation of NF-κB.[21] It is plausible that 3-phenyl-5-isoxazolol could exert similar anti-inflammatory effects by targeting one or more components of these key signaling cascades.

Diagram 4: Workflow for Evaluating Anti-inflammatory Effects

Caption: A workflow for characterizing the anti-inflammatory properties of 3-phenyl-5-isoxazolol.

Protocol 4: NF-κB Reporter Gene Assay

-

Cell Line: Utilize a stable cell line (e.g., HEK293 or RAW264.7 macrophages) expressing a luciferase reporter gene under the control of an NF-κB response element.[1][25]

-

Treatment: Pre-treat the cells with varying concentrations of 3-phenyl-5-isoxazolol for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage inhibition of NF-κB activity by 3-phenyl-5-isoxazolol compared to the stimulated control.

Summary of Quantitative Data

The following table summarizes key quantitative data for various isoxazole derivatives acting on the potential targets discussed. This data provides a benchmark for evaluating the activity of 3-phenyl-5-isoxazolol.

| Compound Class | Target | Assay | Key Findings | Reference |

| 4-Aryl-3-isoxazolol derivatives | GABAA Receptor | Radioligand Binding | Ki values in the nanomolar range. | [2] |

| 4,5-Disubstituted 3-isoxazolols | Insect GABA Receptor | Two-electrode voltage clamp | IC50 values in the low micromolar range. | [26] |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon Cancer Cells | Cytotoxicity Assay | IC50 of 2.5 µg/mL. | [9] |

| 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates | Cancer Cell Lines | Cytotoxicity Assay | GI50 values in the sub-micromolar to low micromolar range. | [16] |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | Macrophages | Cytokine Release Assay | Dose-dependent decrease in TNF-α and IL-6. | [21] |

Conclusion and Future Directions

The structural motif of 3-phenyl-5-isoxazolol holds significant promise for the development of novel therapeutics. Based on the extensive research on related isoxazole derivatives, the primary putative targets for this compound include GABAA receptors, AMPA receptors, the STAT3 signaling pathway, and key inflammatory cascades involving NF-κB and MAPKs. The experimental protocols and workflows detailed in this guide provide a robust framework for systematically evaluating the interaction of 3-phenyl-5-isoxazolol with these targets. Future research should focus on the synthesis and in-depth pharmacological characterization of this molecule, followed by lead optimization to enhance potency, selectivity, and drug-like properties. Such efforts could pave the way for the development of new and effective treatments for a range of debilitating diseases.

References

- 1. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 3. Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]

- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 24. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of 5-Isoxazolol, 3-phenyl- properties

An In-Depth Technical Guide to the In Silico Prediction of 5-Isoxazolol, 3-phenyl- Properties

Executive Summary

The imperative to accelerate drug discovery pipelines while mitigating late-stage attrition has positioned in silico predictive modeling as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical framework for the computational evaluation of 5-Isoxazolol, 3-phenyl-, a heterocyclic compound belonging to a class known for its diverse biological activities.[1][2] We will dissect the process of predicting its fundamental physicochemical characteristics, pharmacokinetic profile (ADMET), and potential target interactions through molecular docking and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methodologies to their own small molecule candidates.

Introduction: The Significance of the Isoxazole Scaffold and Predictive Science

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] 5-Isoxazolol, 3-phenyl- (also known as 5-phenyl-1,2-oxazol-3-ol or 3-phenyl-5-isoxazolone) represents a fundamental example of this class.[4][5] Before committing to costly and time-consuming synthesis and in vitro testing, a robust in silico assessment can provide critical insights into a molecule's potential as a drug candidate. Computational approaches allow for the rapid evaluation of druglikeness, safety profiles, and mechanisms of action, thereby streamlining the selection of the most promising compounds for further development.[6][7]

Part 1: Foundational Analysis: Physicochemical Properties and Druglikeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics determine its solubility, permeability, and ultimately, its bioavailability. The initial in silico analysis, therefore, focuses on calculating these key descriptors and assessing them against established druglikeness rules, such as Lipinski's Rule of Five.

Core Causality: Why Predict Physicochemical Properties?

Predicting properties like molecular weight (MW), lipophilicity (LogP), and hydrogen bonding capacity is critical because these factors directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME). For instance, excessive lipophilicity (high LogP) can lead to poor solubility and high plasma protein binding, while a high molecular weight may hinder membrane permeability.

Experimental Protocol 1: Calculation of Physicochemical Descriptors

-

Obtain the Canonical Representation: Secure the unique chemical identifier for the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format. For 5-Isoxazolol, 3-phenyl-, a canonical SMILES is C1=CC=C(C=C1)C2=CC(=O)NO2.

-

Utilize a Cheminformatics Database: Employ a comprehensive public database like PubChem, which serves as a repository for chemical information and pre-computed properties.[8][9][10][11][12]

-

Data Extraction and Tabulation: Navigate to the compound's entry (e.g., PubChem CID 70318) and extract the relevant computed properties.[4] Consolidate this data into a structured format for analysis.

Data Presentation: Table 1. Predicted Physicochemical Properties of 5-Isoxazolol, 3-phenyl-

| Property | Predicted Value | Significance in Drug Discovery | Source |

| Molecular Formula | C₉H₇NO₂ | Defines the elemental composition. | [4] |

| Molecular Weight | 161.16 g/mol | Influences size-dependent processes like diffusion and filtration. | [4] |

| XLogP3 | 1.4 | Measures lipophilicity; impacts solubility, absorption, and distribution. | [4] |

| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding interactions. | [4] |

| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding interactions. | [4] |

| Rotatable Bond Count | 1 | Influences conformational flexibility and binding entropy. | [4] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Correlates with passive molecular transport through membranes. | [4] |

Analysis: The properties of 5-Isoxazolol, 3-phenyl- align well with common druglikeness criteria. It has a low molecular weight, a balanced LogP, and appropriate counts for hydrogen bond donors and acceptors, suggesting a favorable starting point for oral bioavailability.

Part 2: Predicting Pharmacokinetics and Safety (ADMET)

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentration or if it causes unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage discovery.[6][13]

Core Causality: The "Fail-Early, Fail-Cheap" Paradigm

Undesirable pharmacokinetic or toxicity profiles are major reasons for drug development failures.[14] In silico ADMET models, often built using machine learning on large datasets of experimental results, provide an early warning system.[15][16][17] This allows researchers to deprioritize or modify compounds with predicted liabilities (e.g., potential carcinogenicity, poor intestinal absorption) before investing further resources.

Experimental Protocol 2: ADMET Profile Prediction

-

Select a Prediction Platform: Choose a validated web server or software for ADMET prediction. Several platforms, such as ADMETlab and SwissADME, offer comprehensive and free analyses.[14]

-